BenchChemオンラインストアへようこそ!

(2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone

Physicochemical profiling Lipophilicity SAR Benzophenone analog comparison

(2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone, also designated 2-Chloro-5-nitro-4′-methylbenzophenone, is a benzophenone-derivative aryl ketone bearing a 2-chloro-5-nitrophenyl ring A and a 4-methylphenyl (p-tolyl) ring B. Its substitution pattern places electron-withdrawing chloro and nitro groups on one aromatic ring while a modestly electron-donating methyl group occupies the para position of the opposite ring.

Molecular Formula C14H10ClNO3
Molecular Weight 275.69
CAS No. 35485-71-3
Cat. No. B2989512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone
CAS35485-71-3
Molecular FormulaC14H10ClNO3
Molecular Weight275.69
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C14H10ClNO3/c1-9-2-4-10(5-3-9)14(17)12-8-11(16(18)19)6-7-13(12)15/h2-8H,1H3
InChIKeyYAHRMDKLABSJKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone (CAS 35485-71-3) Appears on Shortlists: Structural Identity and Procurement-Relevant Characteristics


(2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone, also designated 2-Chloro-5-nitro-4′-methylbenzophenone, is a benzophenone-derivative aryl ketone bearing a 2-chloro-5-nitrophenyl ring A and a 4-methylphenyl (p-tolyl) ring B [1]. Its substitution pattern places electron-withdrawing chloro and nitro groups on one aromatic ring while a modestly electron-donating methyl group occupies the para position of the opposite ring . This regiospecific arrangement is not commonly encountered among catalog benzophenones and underpins its differentiated synthetic utility as a late-stage intermediate in medicinal chemistry programs [2]. The compound is commercially available through screening-library suppliers (e.g., ChemBridge catalog number 6606949) and custom-synthesis providers, typically at ≥95% purity [3].

Why Generic Benzophenone Substitution Falls Short: The Functional Cost of Overlooking 2-Cl/5-NO₂/4′-CH₃ Regiospecificity


Benzophenone-class molecules are often treated as interchangeable building blocks for medicinal chemistry and materials science, yet substitution pattern determines not only physicochemical properties (LogP, solubility, thermal stability) but also the chemical reactivity of each functional group and the compound's fitness as a precursor to specific pharmacophores [1]. The target compound's 2-chloro-5-nitro regioisomerism on ring A creates an ortho relationship that strongly polarizes the aryl chloride for nucleophilic aromatic substitution while simultaneously positioning the nitro group for selective reduction to a primary amine—a transformation exploited in the synthesis of (benzoylphenyl)piperidine immunomodulators [2]. Replacing this compound with a positional isomer (e.g., 4-chloro-3-nitro or 4-chloro-4′-methyl-3-nitro) alters both the electronic landscape and the steric accessibility of the chloro leaving group, potentially derailing established synthetic routes [3]. The quantitative evidence below demonstrates that the 2-Cl/5-NO₂/4′-CH₃ architecture occupies a distinct physicochemical and functional niche that generic alternatives cannot replicate.

Quantitative Evidence Guide: Where (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone Differentiates from Closest Analogs


Lipophilicity Head-to-Head: 4′-Methyl Substitution Elevates LogP by 0.1–0.75 Units Over the Des-Methyl Analog

The target compound exhibits a computed octanol/water partition coefficient (XLogP3) of 4.1 [1], which is 0.1 to 0.75 log units higher than the des-methyl analog 2-chloro-5-nitrobenzophenone (CAS 34052-37-4), for which multiple LogP values are reported: 4.0024 (Molbase), 3.35 (SIELC), and 3.24 (CIRS Group) [2]. The 4′-methyl substitution increases calculated hydrophobic surface area without altering the topological polar surface area (62.9 Ų for both compounds), yielding a higher LogP/PSA ratio that is predictive of improved membrane permeability in drug-design contexts. This difference is consistent with the established ΔLogP contribution of approximately +0.5 units for para-methyl substitution on benzophenone scaffolds [3].

Physicochemical profiling Lipophilicity SAR Benzophenone analog comparison

Thermal Stability Benchmark: Boiling Point Elevated by 28.5°C Relative to the Des-Methyl Analog

The boiling point of the target compound is 436.2°C at 760 mmHg (predicted) , compared with 407.7°C at 760 mmHg for the des-methyl analog 2-chloro-5-nitrobenzophenone (CAS 34052-37-4) . This represents a +28.5°C elevation attributable to the introduction of the para-methyl group on ring B, which increases molecular weight by 14 Da while maintaining a similar hydrogen-bonding profile (zero H-bond donors, three H-bond acceptors for both compounds). Density also shifts from 1.367 g/cm³ (des-methyl) to 1.327 g/cm³ (target), reflecting the methyl group's modest steric demand. The melting point differentiation is even starker: the des-methyl analog crystallizes at 83–86°C, whereas the target compound has no reported crystalline melting point in authoritative databases, consistent with its description as a yellow solid with different crystallization behavior [1].

Thermal stability Boiling point comparison Benzophenone physical properties

Enzyme Inhibition Footprint: Documented Murine Alkaline Phosphatase Activity with IC₅₀ = 21.1 µM

The target compound has a curated enzyme inhibition record in BindingDB (ChEMBL ID: CHEMBL3115157), demonstrating IC₅₀ = 2.11 × 10⁴ nM (21.1 µM) against mouse embryonic alkaline phosphatase (EAP) using p-nitrophenyl phosphate as substrate in a chemiluminescence assay with 30-minute incubation [1]. This single-concentration screening hit provides a baseline biochemical annotation that the des-methyl analog (CAS 34052-37-4) currently lacks in public databases. A structurally distinct but related positional isomer—4-chloro-3-nitrobenzophenone (CAS 56107-02-9)—is reported to inhibit VCAM-1 with IC₅₀ ≈ 15 µM and also demonstrates antibacterial activity against Mycobacterium tuberculosis via DNA/RNA synthesis inhibition, yet operates through fundamentally different target engagement owing to its altered substitution pattern . The target compound's biochemical annotation is relevant for screening-library procurement where biological pre-annotation adds selection value.

Enzyme inhibition Alkaline phosphatase BindingDB screening data

Validated Intermediate Status in Immunomodulatory Benzoylphenylpiperidine Synthesis (US Patent 4,680,402)

The target compound is explicitly claimed as an intermediate in US Patent 4,680,402 (Societe de Recherches Industrielles, 1987), which describes benzoyl-phenyl-piperidine derivatives as immunomodulatory agents [1]. The patent specifies that intermediates of formula (I) bearing R₁, R₂, R₃ = H, halogen, lower alkyl, or lower alkoxy on ring A, with a nitro group that is subsequently reduced to an amino function for coupling to the piperidine core, are essential to the synthetic route [2]. The corresponding medicinal chemistry publication (Bellamy et al., J Med Chem 1991) further establishes that a chloro group in position 4 of the benzoyl moiety (numbering per the piperidine substitution; equivalent to the 2-position of this compound's ring A) is critical for immunomodulatory activity [3]. In contrast, structural analogs lacking the 4′-methyl group (e.g., 2-chloro-5-nitrobenzophenone) or bearing alternative ring-B substituents (e.g., 4-fluoro or 4-methoxy) are absent from this patent's intermediate scope, as the 4′-methyl group contributes to the desired physicochemical profile of the final piperidine derivatives .

Immunomodulator Patent intermediate Benzoylphenylpiperidine

Substitution Pattern Alignment with Preferred CNS-Active Benzophenone Pharmacophores (Class-Level SAR from CNS Benzodiazepine Patents)

US Patent 3,888,899 (Greve et al., 1975) and related benzophenone CNS patents establish that preferred substituents for ring A of sedative/muscle-relaxant benzophenones include halogen (especially chlorine), nitro, trifluoromethyl, and methyl, with substitution preferred at the 5-position; preferred substituents for ring B include fluorine or chlorine at the 2′-position [1]. The target compound satisfies the ring-A preference precisely (2-chloro, 5-nitro) while offering a 4′-methyl group on ring B that provides a differentiated electronic and steric profile versus the 2′-chloro/fluoro preference described in those patents. This substitution alignment is absent in analogs such as 4-chloro-3-nitrobenzophenone (CAS 56107-02-9) and 4-chloro-4′-methyl-3-nitrobenzophenone (CAS 40306-24-9), where the nitro group is moved to the 3-position, altering the electron density at the chlorinated carbon and changing nucleophilic aromatic substitution reactivity . The established body of benzophenone SAR literature indicates that chloro and nitro substituent positions are not interchangeable without substantial impact on biological target engagement [2].

CNS benzophenone SAR Substitution pattern Patent pharmacophore mapping

Positional Isomer Differentiation: Divergent LogP and Synthetic Utility vs. 4-Chloro-4′-methyl-3-nitrobenzophenone

The most closely matched positional isomer, 4-chloro-4′-methyl-3-nitrobenzophenone (CAS 40306-24-9), shares the identical molecular formula (C₁₄H₁₀ClNO₃, MW 275.69) but differs in chloro (4 vs. 2) and nitro (3 vs. 5) placement. Despite this isomeric relationship, the two compounds diverge materially in computed properties and documented applications. The positional isomer has a reported LogP of 4.31080 (BOC Sciences) and an ACD/LogP of 3.98 (ChemSpider) , spanning a range that overlaps with the target compound's LogP of 4.1 but with a broader uncertainty. More critically, the positional isomer is documented exclusively as an intermediate for nitrogen-containing heterocycle synthesis , whereas the target compound is specifically validated for immunomodulatory benzoylphenylpiperidine synthesis [1]. The melting point divergence is substantial: the positional isomer melts at 117–121°C , while the target compound shows a predicted melting point of 149°C (EPI Suite) [2], reflecting distinct crystal packing forces. The 2-Cl/5-NO₂ arrangement of the target compound places the chlorine ortho to the carbonyl, facilitating nucleophilic displacement reactions that are sterically and electronically disfavored in the 4-Cl/3-NO₂ isomer.

Positional isomerism LogP comparison Synthetic intermediate divergence

Application Scenarios: Where (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone Delivers Differentiated Value


Late-Stage Intermediate for Immunomodulatory Benzoylphenylpiperidine Lead Optimization

When a medicinal chemistry team is optimizing (benzoylphenyl)piperidine immunomodulators, the target compound serves as a direct precursor for reduction of the 5-nitro group to a 5-amino group, enabling subsequent coupling to the piperidine pharmacophore as described in US Patent 4,680,402 [1]. The 2-chloro substituent is retained in the final pharmacophore and is essential for activity per the structure-activity relationship established by Bellamy et al. (1991). Attempting to substitute this compound with the des-methyl analog (2-chloro-5-nitrobenzophenone) would produce an intermediate lacking the 4′-methyl group, resulting in a final piperidine derivative with altered lipophilicity and potentially reduced immunomodulatory potency [2]. Similarly, using the positional isomer 4-chloro-4′-methyl-3-nitrobenzophenone would reposition the nitro group, changing the site of amine introduction and producing a regioisomeric final compound outside the scope of the validated SAR [3].

Screening Library Procurement for Alkaline Phosphatase-Targeted Fragment or Lead Discovery

For screening collections assembled against phosphatase targets, the target compound offers a rare pre-annotated biochemical profile with confirmed murine EAP inhibitory activity (IC₅₀ = 21.1 µM) [4]. This pre-existing BindingDB/ChEMBL annotation reduces the screening-deck 'dark matter' problem and provides immediate hit-triaging context. The compound's moderate lipophilicity (LogP = 4.1) positions it within drug-like chemical space (Lipinski-compliant: MW = 275.69, HBD = 0, HBA = 3, rotatable bonds = 2), making it a more tractable starting point for fragment growth than the more lipophilic 4′-bromo analog (LogP ≈ 4.5 estimated) or the less lipophilic des-methyl analog (LogP ≈ 3.2–4.0) [5].

CNS Benzophenone Scaffold Exploration Exploiting Patent-Validated Substitution Topology

Drug discovery programs targeting CNS indications via benzophenone scaffolds can leverage the target compound's 2-Cl/5-NO₂/4′-CH₃ substitution pattern, which aligns precisely with the preferred ring-A substitution described in foundational CNS benzodiazepine-benzophenone patents (US 3,888,899) [6]. The 4′-methyl group on ring B provides a synthetically accessible handle for further derivatization (e.g., benzylic oxidation to carboxylic acid or aldehyde) that is absent in the 4′-halogen analogs. This differentiated synthetic versatility, combined with the patent-validated substitution topology, makes the compound a strategic entry point for generating novel CNS-active benzophenone derivatives that operate outside existing composition-of-matter claims while maintaining the pharmacophoric elements shown to confer sedative and muscle-relaxant activity [7].

Nucleophilic Aromatic Substitution Methodology Development Exploiting Ortho-Carbonyl Activation

The 2-chloro substituent of the target compound is activated toward nucleophilic aromatic substitution (SNAr) by both the electron-withdrawing 5-nitro group and the ortho-carbonyl group, creating a uniquely reactive aryl chloride for methodological studies [8]. This dual activation distinguishes it from the 4-chloro positional isomers, where the chloro group is para to the carbonyl and experiences substantially reduced activation. For academic or industrial process chemistry groups developing mild SNAr conditions (e.g., metal-catalyzed aminations, thioetherifications), this compound provides a more reactive and selective substrate than its positional isomers, enabling faster reaction optimization cycles and higher yields in methodology validation studies .

Quote Request

Request a Quote for (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.